Cas no 1804666-08-7 (4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile)

4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile is a specialized pyridine derivative with a unique substitution pattern, combining chloro, cyano, and difluoromethyl functional groups. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective reactivity. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and cross-coupling reactions. The difluoromethyl moiety contributes to metabolic stability, while the cyano and chloro groups offer versatile sites for further functionalization. This compound is suited for applications demanding precise molecular modifications, such as the synthesis of bioactive molecules or advanced materials. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile structure
1804666-08-7 structure
Product Name:4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
CAS No:1804666-08-7
MF:C9H4ClF2N3
MW:227.597967147827
CID:4808985
Update Time:2025-06-11

4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
    • Inchi: 1S/C9H4ClF2N3/c10-7-3-5(1-2-13)15-8(9(11)12)6(7)4-14/h3,9H,1H2
    • InChI Key: BJSFARDEWCRZKV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CC#N)N=C(C(F)F)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • XLogP3: 1.5
  • Topological Polar Surface Area: 60.5

4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054761-1g
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
1804666-08-7 97%
1g
$1,579.40 2022-04-01

4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Related Literature

Additional information on 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile

Comprehensive Overview of 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1804666-08-7)

4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1804666-08-7) is a high-value heterocyclic compound with a unique molecular structure, combining a pyridine core with cyano, chloro, and difluoromethyl functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its multifunctional design enables diverse applications, particularly in the development of small-molecule inhibitors and crop protection agents.

The growing demand for fluorinated pyridine derivatives in drug discovery aligns with trends in precision medicine and sustainable agriculture. Researchers frequently search for "difluoromethyl pyridine applications" or "cyano-substituted heterocycles synthesis," reflecting the compound's relevance in modern chemistry. Its electron-withdrawing properties and metabolic stability make it a candidate for optimizing drug bioavailability, a hot topic in AI-driven molecular design platforms.

From a synthetic perspective, CAS 1804666-08-7 exemplifies advancements in regioselective halogenation and fluorination techniques. The presence of both chloro and difluoromethyl groups on the pyridine ring allows for selective cross-coupling reactions, addressing common queries like "how to modify pyridine at C-2 position." This versatility supports its use in catalysis research and material science, where nitrile-containing compounds are increasingly explored for organic electronics.

Environmental and safety considerations are critical in handling 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile. While not classified as hazardous under standard regulations, its structural complexity necessitates proper laboratory protocols. Industry discussions often focus on "green chemistry approaches for pyridine derivatives," emphasizing solvent selection and atom economy during synthesis—a priority for ESG-compliant chemical production.

In analytical characterization, techniques like HPLC-MS and NMR spectroscopy are essential for verifying the purity of CAS 1804666-08-7. The compound's chromatographic behavior and spectral fingerprints are frequently documented in open-access chemical databases, responding to the scientific community's demand for reproducible data. This transparency supports its integration into high-throughput screening workflows, particularly for kinase inhibitor development.

Market analyses indicate rising interest in custom fluorinated intermediates, with 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile serving as a strategic material for contract research organizations (CROs). Patent landscapes reveal its utility in cancer therapeutics and antifungal agents, aligning with trending searches such as "novel pyridine-based antimicrobials." Its intellectual property potential remains a key discussion point in biotech investment circles.

Future research directions may explore the compound's role in proteolysis-targeting chimeras (PROTACs) or covalent inhibitor design, areas dominating recent medicinal chemistry literature. As industries prioritize molecular diversity for drug discovery, CAS 1804666-08-7 exemplifies how tailored heterocyclic scaffolds can address unmet needs in personalized therapeutics and sustainable crop solutions.

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